molecular formula C8H7N3O B011816 3-(Pyridin-4-yl)-1,2-oxazol-5-amine CAS No. 19790-96-6

3-(Pyridin-4-yl)-1,2-oxazol-5-amine

Cat. No. B011816
CAS RN: 19790-96-6
M. Wt: 161.16 g/mol
InChI Key: BXJIHGSHLZBSFO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives similar to 3-(Pyridin-4-yl)-1,2-oxazol-5-amine often involves multi-step processes and can include solvent-free interactions or autoclave conditions for transformations. For instance, a study by Shtaitz et al. (2023) on the synthesis of related N-(5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl)pyridine-2-amines and their 1,2,4-triazine precursors provides insights into the complex synthesis processes these compounds undergo, highlighting the use of NMR and ESI-MS data for structural proof (Shtaitz et al., 2023).

Molecular Structure Analysis

The molecular structure of 3-(Pyridin-4-yl)-1,2-oxazol-5-amine and similar compounds is often determined using techniques such as single-crystal X-ray diffraction. Research by Joekar et al. (2023) on a related compound, 3-ferrocenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine, used this method to analyze its structural characteristics (Joekar, Hiscock, & Dawe, 2023).

Chemical Reactions and Properties

The chemical reactions and properties of compounds like 3-(Pyridin-4-yl)-1,2-oxazol-5-amine can be diverse, depending on their specific molecular structures. Studies such as those by Samanta et al. (2020) provide insights into reactions such as metal-free amide bond formation from thioacids and amines at room temperature, demonstrating the versatility and potential of these compounds (Samanta et al., 2020).

Physical Properties Analysis

The physical properties of such compounds, including their crystalline structure and phase behavior, are crucial for understanding their potential applications. For instance, Hiscock et al. (2019) explored the properties of a similar compound, 3-phenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine, focusing on its structural and fluorescent properties (Hiscock et al., 2019).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, are significant for understanding the potential uses of these compounds in various applications. Research such as that by Murugavel et al. (2014), which focused on the crystal structure and DFT studies of related compounds, helps in understanding these aspects (Murugavel, Vijayakumar, Nagarajan, & Ponnuswamy, 2014).

Scientific Research Applications

Synthesis and Chemical Properties

Research on related heterocyclic compounds demonstrates the versatility of structures like 3-(Pyridin-4-yl)-1,2-oxazol-5-amine in chemical synthesis. Kamneva et al. (2018) detail the reactions of arylmethylidene derivatives, leading to a wide range of compounds, highlighting the potential of such structures in synthesizing diverse chemical entities (Kamneva, Anis’kova, & Egorova, 2018). Similarly, the work by Li et al. (2019) on heterocyclic N-oxide derivatives underscores their significance in organic synthesis, catalysis, and medicinal applications, suggesting the broader applicability of related structures in these fields (Li et al., 2019).

Biological Significance and Therapeutic Applications

The study by Nazarov et al. (2021) on amino-1,2,4-triazoles, which share a similar heterocyclic nature, outlines their use in pharmaceuticals, highlighting the potential for compounds like 3-(Pyridin-4-yl)-1,2-oxazol-5-amine in drug development (Nazarov, Miroshnichenko, Ivakh, & Uspensky, 2021). Verma et al. (2019) review the therapeutic worth of 1,3,4-oxadiazole derivatives, indicating the importance of heterocyclic compounds in creating bioactive molecules for treating various ailments (Verma et al., 2019).

Environmental and Analytical Chemistry

Ateia et al. (2019) discuss the efficiency of amine-functionalized sorbents for removing perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water, illustrating the environmental applications of nitrogen-containing heterocycles and suggesting potential uses for related compounds in environmental remediation (Ateia, Alsbaiee, Karanfil, & Dichtel, 2019).

Safety And Hazards


  • Toxicity : Assess its toxicity profile through in vitro and in vivo studies.

  • Handling Precautions : Follow standard laboratory safety protocols when working with this compound.


Future Directions


  • Biological Activity : Investigate its potential as a drug candidate or bioactive molecule.

  • Derivatives : Explore structural modifications to enhance its properties.

  • Applications : Assess its utility in materials science, catalysis, or other fields.


Remember that this analysis is based on available literature, and further research is essential to fully understand the compound’s properties and potential applications1.


properties

IUPAC Name

3-pyridin-4-yl-1,2-oxazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O/c9-8-5-7(11-12-8)6-1-3-10-4-2-6/h1-5H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXJIHGSHLZBSFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=NOC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80507906
Record name 3-(Pyridin-4-yl)-1,2-oxazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80507906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Pyridin-4-yl)-1,2-oxazol-5-amine

CAS RN

19790-96-6
Record name 3-(Pyridin-4-yl)-1,2-oxazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80507906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(pyridin-4-yl)-1,2-oxazol-5-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To 3-oxo-3-pyridin-4-yl-propionitrile (2.0 g, 13.7 mmol) in 20 mL of ethanol was added hydroxylamine hydrochloride (0.75 g, 10.8 mmol) and the resulting solution was heated at 70° C. overnight. The resulting white precipitate was collected and the solution was concentrated and dried in vacuum to afford the title compound (1.2 g, 54%) as a yellow solid. FIA MS: MH+162.2, M−160.0.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0.75 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
54%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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